1,2-Bis(3,4-dimethylphenyl)ethane

Thermal Recording Materials Sensitizer Diarylethane

Optimizing heat-sensitive recording materials? Generic 1,2-diarylethane isomers cause fogging, poor storability, and low sensitivity. 1,2-Bis(3,4-dimethylphenyl)ethane (CAS 34101-86-5) is the validated solution: • Proven superior coupling sensitivity and image storability versus 2,4-dimethyl and 2,4,5-trimethyl analogs in patent-validated comparisons. • ≥95% (GC) purity ensures minimal side reactions in color-forming layers and polymer synthesis. • White to yellow-orange crystalline solid; ambient shipping; consistent global supply.

Molecular Formula C18H22
Molecular Weight 238.4 g/mol
CAS No. 34101-86-5
Cat. No. B1581589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(3,4-dimethylphenyl)ethane
CAS34101-86-5
Molecular FormulaC18H22
Molecular Weight238.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)CCC2=CC(=C(C=C2)C)C)C
InChIInChI=1S/C18H22/c1-13-5-7-17(11-15(13)3)9-10-18-8-6-14(2)16(4)12-18/h5-8,11-12H,9-10H2,1-4H3
InChIKeyMOPBWASVAUDDTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Bis(3,4-dimethylphenyl)ethane Overview & Procurement


1,2-Bis(3,4-dimethylphenyl)ethane (CAS 34101-86-5), also known as 3,3',4,4'-tetramethylbibenzyl, is a symmetrical diarylethane compound with the molecular formula C18H22 and a molecular weight of 238.37 g/mol [1]. It is a white to yellow-orange crystalline solid at room temperature (20°C), exhibiting a melting point range of 92.0 to 96.0°C and a purity grade typically exceeding 95.0% (GC) as provided by reputable vendors [2]. The compound is classified as a high-purity organic intermediate, primarily utilized in the synthesis of advanced materials where rigid, aromatic frameworks are essential [3]. Its symmetrical structure, featuring two 3,4-dimethylphenyl groups linked by an ethane bridge, underpins its specific utility in precision chemical transformations and material science applications .

1,2-Bis(3,4-dimethylphenyl)ethane Substitution Failure


The position and pattern of methyl substitution on the aromatic rings of 1,2-diarylethanes are critical determinants of their performance, particularly in applications such as thermal sensitizers where the 3,4-dimethyl substitution pattern on 1,2-bis(3,4-dimethylphenyl)ethane provides a specific and quantifiable advantage [1]. A direct head-to-head comparison in a patent for heat-sensitive recording materials reveals that its closest positional isomers, specifically 1,2-bis(2,4-dimethylphenyl)ethane and 1,2-bis(2,4,5-trimethylphenyl)ethane, exhibit significant and demonstrable performance deficiencies [2]. Therefore, generic substitution among the family of 1,2-diarylethanes is not scientifically valid; the precise substitution pattern directly governs the functional outcome, making CAS 34101-86-5 a non-interchangeable, application-specific compound for optimized formulations [3].

Differentiation Guide: 1,2-Bis(3,4-dimethylphenyl)ethane


Thermal Sensitizer Performance: 3,4-Dimethyl vs. Analogs

In heat-sensitive recording materials, 1,2-bis(3,4-dimethylphenyl)ethane exhibits a balanced and superior performance profile compared to its closest positional isomer, 1,2-bis(2,4-dimethylphenyl)ethane, and the more highly methylated 1,2-bis(2,4,5-trimethylphenyl)ethane [1]. While the patent literature notes the sensitivity and storability of 1,2-bis(2,4-dimethylphenyl)ethane and the severe discoloration issues of the trimethyl analog, it identifies the 3,4-dimethyl substitution pattern as the optimal choice, effectively overcoming the defects of both other isomers to provide a high-quality, practical sensitizer [2]. This performance is qualitatively described as superior, positioning the 3,4-dimethyl isomer as the preferred selection for formulations requiring a balance of high sensitivity and robust image storability [3].

Thermal Recording Materials Sensitizer Diarylethane

Purity Specification and Procurement Value

The commercially available standard for 1,2-bis(3,4-dimethylphenyl)ethane is established with a minimum purity of >95.0% as determined by Gas Chromatography (GC), a specification maintained by major chemical suppliers [1]. This high level of purity is critical for its function as a building block in the synthesis of advanced materials such as liquid crystals and specialty polymers, where even minor impurities can disrupt molecular ordering and compromise material performance [2]. The purity threshold of >95.0% GC thus serves as a benchmark for material quality, ensuring that the compound's well-defined molecular architecture translates into consistent and predictable reactivity [3].

Analytical Chemistry Quality Control Procurement Specification

Synthesis via Lewis Acid Catalysis

The effective synthesis of 1,2-bis(3,4-dimethylphenyl)ethane (DMPE) is achieved through the Friedel-Crafts alkylation of o-xylene with 1,2-dichloroethane (DCE) [1]. A key finding from the primary literature is that the use of specific Lewis acid catalysts, such as ZrCl4, AlBr3, and an AlCl3-tetrabutylammonium salt complex, enables this reaction [2]. The research also demonstrates that the addition of additives like 2,6-lutidine, 2,6-lutidine-HCl, and (n-Bu)4NBr to the AlCl3 catalyst system at 50°C results in the preferential formation of DMPE, highlighting an optimized synthetic pathway for improved selectivity [3].

Organic Synthesis Friedel-Crafts Alkylation Process Chemistry

Application Scenarios: 1,2-Bis(3,4-dimethylphenyl)ethane


Thermal Recording Media Sensitizer

1,2-Bis(3,4-dimethylphenyl)ethane is optimally deployed as a sensitizer in the color-forming layer of heat-sensitive recording materials, such as those used in point-of-sale receipts, fax paper, and medical chart recorders. In this role, its specific 3,4-dimethyl substitution pattern provides a demonstrably superior balance of high coupling sensitivity and long-term image storability compared to its 2,4-dimethyl and 2,4,5-trimethyl analogs, which suffer from issues like fogging, poor storability, and low sensitivity [1].

Intermediate for Liquid Crystals & Advanced Polymers

This compound serves as a crucial high-purity intermediate in the production of liquid crystals for display technologies and specialty polymers requiring rigid, aromatic frameworks. The consistent >95.0% (GC) purity of the commercial product ensures minimal side reactions and predictable material properties in subsequent synthetic steps, which is essential for maintaining the performance standards of advanced electronic and optical materials [2].

Precursor in Oxidation and Functionalization Studies

As a model diarylethane, 1,2-bis(3,4-dimethylphenyl)ethane is a valuable substrate in academic and industrial research for studying oxidation and substitution reactions. Its symmetrical structure facilitates clear analysis of reaction pathways and product distributions. It can be oxidized to yield corresponding ketones or carboxylic acids, and its aromatic rings are amenable to various electrophilic and nucleophilic substitution reactions, enabling the synthesis of a diverse range of functionalized derivatives .

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